molecular formula C12H25NO2 B8558636 N-methoxy-N-methyldecanamide

N-methoxy-N-methyldecanamide

Cat. No. B8558636
M. Wt: 215.33 g/mol
InChI Key: OPTZSUXCKNFFEA-UHFFFAOYSA-N
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Patent
US08741871B2

Procedure details

Decanoic acid (4 g, 23.2 mmol) was dissolved in an anhydrous dichloromethane solution (80 mL), and 1,1-carbonyldiimidazole (4.5 g, 27.9 mmol) was then added to the solution, followed by stirring for 1.5 hours. Subsequently, N,O-dimethylhydroxyamine hydrochloride (2.7 g, 27.9 mmol) was added to the reaction solution, and the obtained mixture was further stirred for 3 hours. After addition of distilled water, the reaction solution was extracted with dichloromethane two times. Anhydrous magnesium sulfate was added to the organic layer to dry it, and the resultant was filtrated and was then concentrated. The obtained residue was purified using column chromatography (hexane:ethyl acetate=8:1), so as to obtain N-methoxy-N-methyldecanamide (4.8 g, 97%) as an amide body in the form of a colorless transparent liquid.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].Cl.[CH3:14][NH:15][O:16][CH3:17].O>ClCCl>[CH3:17][O:16][N:15]([CH3:14])[C:1](=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCCCCC)(=O)O
Name
1,1-carbonyldiimidazole
Quantity
4.5 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
2.7 g
Type
reactant
Smiles
Cl.CNOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the solution
STIRRING
Type
STIRRING
Details
the obtained mixture was further stirred for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with dichloromethane two times
ADDITION
Type
ADDITION
Details
Anhydrous magnesium sulfate was added to the organic layer
CUSTOM
Type
CUSTOM
Details
to dry it
FILTRATION
Type
FILTRATION
Details
the resultant was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(CCCCCCCCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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